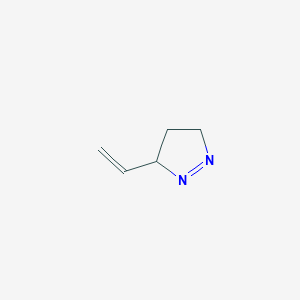
3-Ethenyl-4,5-dihydro-3H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethenyl-4,5-dihydro-3H-pyrazole is a useful research compound. Its molecular formula is C5H8N2 and its molecular weight is 96.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anti-inflammatory Activity
Pyrazole derivatives are recognized for their anti-inflammatory properties. Research indicates that compounds containing the pyrazole moiety exhibit significant inhibition of inflammatory pathways. For instance, studies have shown that various pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. A series of 3-Ethenyl-4,5-dihydro-3H-pyrazole derivatives have been synthesized and tested for their anti-inflammatory effects using models such as carrageenan-induced paw edema in rats. These compounds demonstrated comparable efficacy to established anti-inflammatory drugs like diclofenac sodium .
Anticancer Properties
The anticancer potential of pyrazole derivatives has gained attention due to their ability to induce apoptosis and inhibit tumor cell proliferation. Recent studies have synthesized novel pyrazole derivatives that target specific cancer cell lines, showing promising results. For example, certain derivatives exhibited IC50 values in the low micromolar range against lung cancer (A549) and other cell lines, indicating strong cytotoxic effects . The mechanism often involves the modulation of key signaling pathways associated with cancer cell survival.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial and fungal strains. Research indicates that this compound exhibits significant activity against pathogens such as Escherichia coli and Staphylococcus aureus. In vitro studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The structural modifications of the pyrazole ring can enhance its antimicrobial efficacy, making it a candidate for further development in antibiotic therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can lead to enhanced potency and selectivity against specific targets. For instance, substituents on the phenyl group or variations in the ethylene side chain can significantly influence the compound's pharmacological profile .
Case Study: Anticancer Activity
A study investigated a series of 1-(4-substituted phenyl)-3-(5-(trifluoromethyl)-1H-pyrazol-4-yl) compounds for their anticancer activity against several cell lines. One compound showed an IC50 value of 0.28 µM against HepG2 cells, highlighting its potential as a lead compound for further development in cancer therapeutics .
Case Study: Anti-inflammatory Activity
Another research effort focused on synthesizing new pyrazole derivatives and evaluating their anti-inflammatory effects using the human red blood cell membrane stabilization method. Several compounds exhibited significant inhibition of hemolysis, indicating strong anti-inflammatory properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivatives Tested | Key Findings |
|---|---|---|
| Anti-inflammatory | Various pyrazole derivatives | Significant inhibition comparable to diclofenac |
| Anticancer | Novel pyrazole derivatives | IC50 values as low as 0.28 µM against HepG2 |
| Antimicrobial | Pyrazole derivatives | Effective against E. coli and S. aureus |
属性
CAS 编号 |
15779-79-0 |
|---|---|
分子式 |
C5H8N2 |
分子量 |
96.13 g/mol |
IUPAC 名称 |
3-ethenyl-4,5-dihydro-3H-pyrazole |
InChI |
InChI=1S/C5H8N2/c1-2-5-3-4-6-7-5/h2,5H,1,3-4H2 |
InChI 键 |
CDXTZRWTZNBCJE-UHFFFAOYSA-N |
SMILES |
C=CC1CCN=N1 |
规范 SMILES |
C=CC1CCN=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















